Hydrogen-Bond Donor Count: Zero Versus One – A Binary Physicochemical Distinction from 3-Chloroazetidine
3-Chloro-1-methylazetidine possesses zero hydrogen-bond donor (HBD) groups due to full N-methyl substitution, whereas 3-chloroazetidine (CAS 220003-47-4) retains one N–H donor . This is a binary, atom-counting difference—not a continuous variable—that cannot be bridged by formulation. In drug discovery, reducing HBD count is a primary strategy for improving passive membrane permeability and oral bioavailability [1]. The free NH in 3-chloroazetidine also enables undesired hydrogen-bonding interactions that can confound target engagement assays.
| Evidence Dimension | Hydrogen-bond donor count (free base form) |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 3-Chloroazetidine (CAS 220003-47-4): 1 H-bond donor |
| Quantified Difference | Absolute difference: 1 HBD (binary categorical difference; target = 0, comparator = 1) |
| Conditions | Calculated from molecular structure; values reported on Chemscene and ChemSrc vendor datasheets |
Why This Matters
For procurement decisions, the zero-HBD nature of 3-chloro-1-methylazetidine means it is inherently more membrane-permeable and less prone to undesired hydrogen bonding than 3-chloroazetidine—a critical differentiator for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. Rule-of-five: HBD count ≤ 5. View Source
